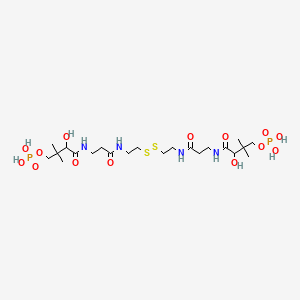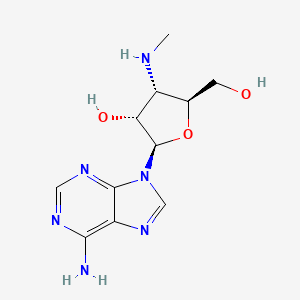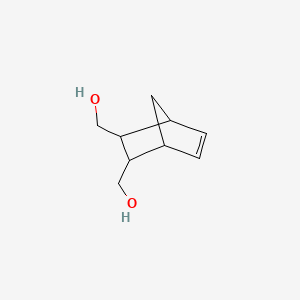
2-Ethylamino-1-phenylpropanol
Overview
Description
2-Ethylamino-1-phenylpropanol, also known as C2-EAP, is a synthetic compound that is used in a variety of scientific and medical applications. It is an amine derivative of phenylpropanol and is structurally similar to the neurotransmitter dopamine. C2-EAP has a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of dopamine agonists on the central nervous system.
Scientific Research Applications
Chromatographic Applications
2-Ethylamino-1-phenylpropanol, along with its related compounds, has been studied in the context of chromatographic separation. Asnin and Guiochon (2005) explored the retention and separation of the enantiomers of 1-phenylpropanol (1PP), 2-phenylpropanol (2PP), and 3-chloro-1-phenylpropanol (3CPP) using a quinidine carbamate-type chiral stationary phase in normal phase HPLC conditions. Their study provided insights into the mechanism of enantioselectivity and the structure of the selector chiral center (Asnin & Guiochon, 2005).
Synthetic Applications in Organic Chemistry
Research by Bastin et al. (1999) demonstrated the use of 2-phenylpropanol derivatives in catalytic asymmetric synthesis. They developed C2-symmetrical 1,1′-disubstituted ferrocenyl amino alcohols as chiral catalysts for the asymmetric addition of diethylzinc to benzaldehyde, achieving 1-phenylpropanol with high enantiomeric excess (Bastin et al., 1999).
Medicinal Chemistry and Drug Design
Patrick et al. (2016) reported the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, which demonstrated activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. This research shows the potential of phenylpropanol derivatives in the development of new therapeutic agents (Patrick et al., 2016).
Analytical and Environmental Chemistry
Research in analytical chemistry, such as the work by De Paoli et al. (2013), often involves the characterization of compounds related to this compound. Their study focused on three psychoactive arylcyclohexylamines, providing a method for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).
Antioxidant and Neuroprotective Research
Cunha et al. (2019) explored ethyl ferulate, a phenylpropanoid with anti-inflammatory, antioxidant, and neuroprotective activities. Their systematic review and technological prospection highlighted its potential uses in the nutraceutical and pharmaceutical industry (Cunha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(ethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJUBZZYWYZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939596 | |
| Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18259-40-0 | |
| Record name | N-Ethylnorpseudoephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)







![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)



